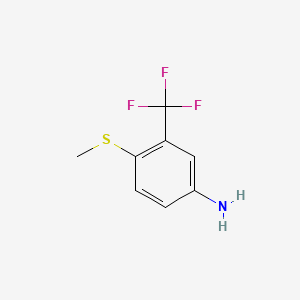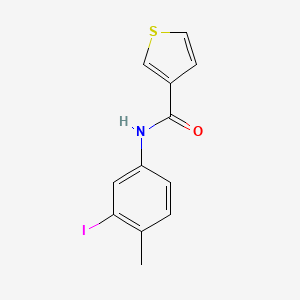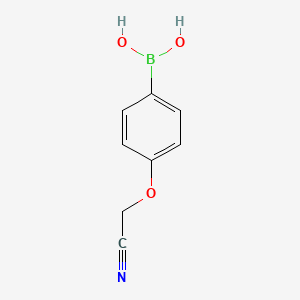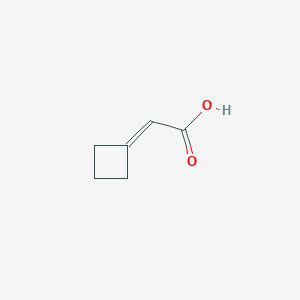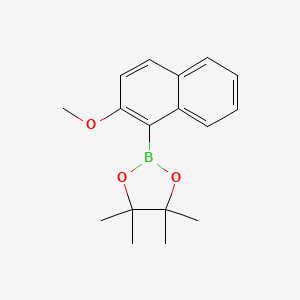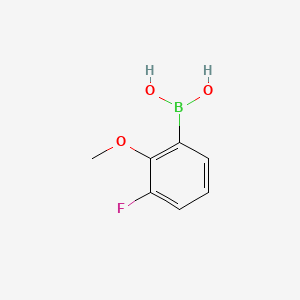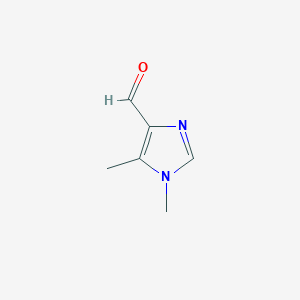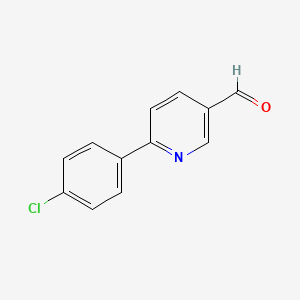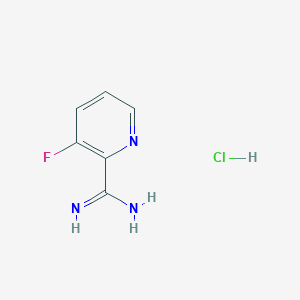
3-Fluoropicolinimidamide hydrochloride
Vue d'ensemble
Description
3-Fluoropicolinimidamide hydrochloride is a chemical compound that belongs to the class of picolinamide derivatives. It has a CAS Number of 757174-04-2 and a molecular weight of 139.13 . The IUPAC name for this compound is 3-fluoro-2-pyridinecarboximidamide .
Synthesis Analysis
The synthesis of 3-Fluoropicolinimidamide hydrochloride involves the reaction of 3-fluoropyridine-2-carbonitrile with diisobutylaluminum hydride and ammonium chloride in toluene at 80°C . The reaction mixture is stirred at 80°C overnight, and then methanol is added at 0°C. The mixture is stirred at room temperature for 3 hours, filtered, and the insoluble material is washed with methanol. The obtained filtrate is concentrated under reduced pressure, and the residue is washed with ethyl acetate to give the title compound .Applications De Recherche Scientifique
1. Neurokinin-1 Receptor Antagonism
3-Fluoropicolinimidamide hydrochloride (3) exhibits high affinity as an orally active neurokinin-1 receptor antagonist. It is effective in pre-clinical tests for clinical efficacy in emesis and depression, showcasing its potential in neurological and psychological disorders (Harrison et al., 2001).
2. Antimicrobial Activity
New fluoroquinolones analogs, including variants of 3-Fluoropicolinimidamide hydrochloride, demonstrate significant antimicrobial activity. These compounds have been synthesized under both conventional and microwave irradiation techniques and show promise in combating various microorganisms (Prasad et al., 2017).
3. Cognitive Disorders and Alzheimer's Disease
Compounds structurally related to 3-Fluoropicolinimidamide hydrochloride, like H3 antagonists, have been explored for their role in treating cognitive disorders and Alzheimer's disease. These antagonists increase the release of several neurotransmitters that modulate cognitive processes, suggesting potential applications in neuropsychiatric research (Brioni et al., 2011).
4. Antidepressant Activity
Structurally similar compounds, such as 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, synthesized from 3-Fluoropicolinimidamide hydrochloride, have shown potential antidepressant activities. These findings suggest a possible role for 3-Fluoropicolinimidamide hydrochloride in developing antidepressant therapies (Yuan, 2012).
5. Drug-Protein Interactions
Fluorodihydroquinazolin derivatives related to 3-Fluoropicolinimidamide hydrochloride have been studied for their interactions with human serum albumin. This research aids in understanding the binding and pharmacokinetics of drugs containing similar fluorine substitutions (Wang et al., 2016).
6. Transdermal Drug Delivery
Studies on compounds like 3-fluoroamphetamine hydrochloride, structurally related to 3-Fluoropicolinimidamide hydrochloride, have explored the effects of chemical and physical enhancement techniques on their transdermal delivery. This research is vital for developing new methods for administering drugs through the skin (Puri et al., 2017).
Propriétés
IUPAC Name |
3-fluoropyridine-2-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN3.ClH/c7-4-2-1-3-10-5(4)6(8)9;/h1-3H,(H3,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSRJYWURHANOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=N)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621751 | |
| Record name | 3-Fluoropyridine-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoropicolinimidamide hydrochloride | |
CAS RN |
246872-67-3 | |
| Record name | 3-Fluoropyridine-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

